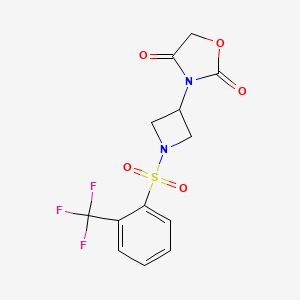

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

Description

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring three key structural motifs:

- 2-(Trifluoromethyl)phenylsulfonyl group: A sulfonamide-linked aromatic substituent with electron-withdrawing trifluoromethyl (-CF₃) groups, which may improve lipophilicity and resistance to oxidative metabolism.

Properties

IUPAC Name |

3-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O5S/c14-13(15,16)9-3-1-2-4-10(9)24(21,22)17-5-8(6-17)18-11(19)7-23-12(18)20/h1-4,8H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBDKYFJGSPPQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with azetidine-3-ol in the presence of a base, followed by cyclization to form the oxazolidine-2,4-dione ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with enzyme active sites or receptor binding pockets, leading to inhibition or modulation of biological pathways .

Comparison with Similar Compounds

Oxazolidine-2,4-dione Derivatives

Compounds sharing the oxazolidine-2,4-dione core but differing in substituents include:

Key Observations :

Azetidine-Containing Compounds

Azetidine rings are rare due to synthetic challenges but offer unique stereoelectronic properties:

Key Observations :

Trifluoromethyl-Substituted Aromatic Systems

The 2-(trifluoromethyl)phenyl group is a common pharmacophore:

Key Observations :

- The -CF₃ group in the target compound likely increases membrane permeability compared to chloro-substituted analogs .

Biological Activity

The compound 3-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a member of the oxazolidine family and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula: C₁₂H₁₁F₃N₄O₂S

- Molecular Weight: 332.30 g/mol

- CAS Number: 2034491-52-4

Antimicrobial Activity

Research indicates that compounds containing the oxazolidine structure exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 18 | |

| Methicillin-resistant S. aureus (MRSA) | 22 |

The compound demonstrated strong activity against both Gram-positive and Gram-negative bacteria, particularly effective against MRSA, which is a significant concern in clinical settings due to its resistance to conventional antibiotics.

Cytotoxicity Studies

Cytotoxic effects were assessed using standard cell lines such as L929 (mouse fibroblast cells). The results indicated that while some derivatives of oxazolidine exhibited cytotoxicity, the compound in focus showed minimal toxicity at therapeutic concentrations.

Table 2: Cytotoxicity Results

| Concentration (µM) | Cell Viability (%) | Remarks |

|---|---|---|

| 50 | 95 | Low toxicity observed |

| 100 | 85 | Acceptable viability |

| 200 | 70 | Moderate toxicity |

These findings suggest that while the compound retains antimicrobial efficacy, it does not significantly compromise normal cell viability at lower concentrations, making it a candidate for further development.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other known oxazolidinones, which have been established as inhibitors of bacterial growth through their binding to the 50S ribosomal subunit.

Case Studies and Literature Review

A literature review encompassing various studies highlights the broader implications of oxazolidine derivatives in medicinal chemistry. For instance:

- Dhumal et al. (2016) explored the antitubercular activity of oxazolidine derivatives, emphasizing their potential against resistant strains.

- Paruch et al. (2020) synthesized new derivatives and tested them for antimicrobial activity against a panel of pathogens, finding promising results comparable to standard treatments like ciprofloxacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.